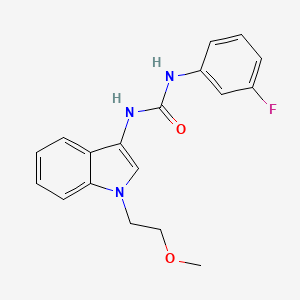![molecular formula C15H20BrN3O3 B2531884 Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate CAS No. 2378503-66-1](/img/structure/B2531884.png)
Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate" is a derivative of pyrrolidine, which is a five-membered lactam (a cyclic amide). It contains several functional groups, including an ester (tert-butyl carboxylate), an amide (pyrrolidine carboxamide), and a bromopyridine moiety. This compound is of interest due to its potential as a building block in pharmaceuticals and its relevance in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been reported in several studies. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been described, which could be related to the synthesis of the compound . Another study reports the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which could provide insights into the chiral synthesis of similar compounds . Additionally, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates has been reported, demonstrating the versatility of pyrrolidine derivatives in synthesizing complex molecules like Tyk2 inhibitors .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with the potential for chirality and multiple substituents affecting the overall shape and properties of the molecule. X-ray crystallography and DFT analyses have been used to characterize the structure of similar compounds, such as 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . These studies provide valuable information on the conformation and electronic structure of pyrrolidine derivatives.
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield 5-substituted pyrroles, which are precursors to compounds like prodigiosin . Electrocatalytic carboxylation reactions have also been explored, as seen in the synthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine . These reactions highlight the reactivity of pyrrolidine derivatives and their potential for creating diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups and molecular structure. The tert-butyl group can impart steric bulk, affecting the compound's reactivity and solubility. The presence of the bromopyridine moiety can introduce additional reactivity, particularly in cross-coupling reactions. Spectroscopic methods such as NMR and IR are commonly used to characterize these compounds and provide information on their purity and identity . Thermal and crystallographic analyses can also shed light on the stability and solid-state properties of these molecules .
Applications De Recherche Scientifique
Synthesis and Characterization
- Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate is used in the synthesis of complex organic compounds. In a study by Qiu, Wang, & Zhu (2017), it was involved in a palladium-catalyzed reaction to produce polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines.
- Another research by Çolak et al. (2021) highlights its role in synthesizing Schiff base compounds, which were characterized using various spectroscopic methods and X-ray crystallography.
Catalysis in Organic Synthesis
- This compound is instrumental in catalytic processes. For instance, Wustrow & Wise (1991) described its use in palladium-catalyzed coupling reactions with arylboronic acids, leading to the production of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates.
Synthesis of Bioactive Molecules
- The compound finds application in the synthesis of bioactive molecules, such as in the work of Herath & Cosford (2010), where it was used in a one-step synthesis of pyrrole-3-carboxylic acids, important in the creation of CB1 inverse agonists.
Role in Pharmaceutical Chemistry
- In pharmaceutical chemistry, it is used in the synthesis of various drug-like molecules. Di Cesare et al. (1992) reported its use in creating chiral aminopyrrolidine substituents for antimicrobial activity studies.
Propriétés
IUPAC Name |
tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-7-6-11(9-19)18-13(20)10-4-5-12(16)17-8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQJWXVCVUCUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


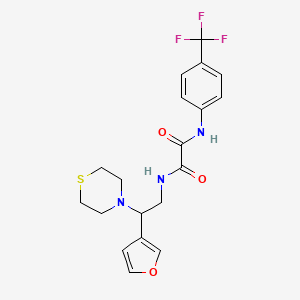
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide](/img/structure/B2531805.png)
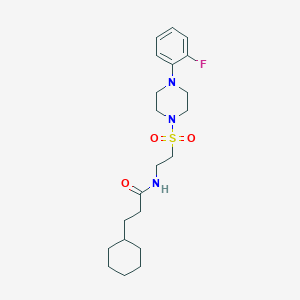
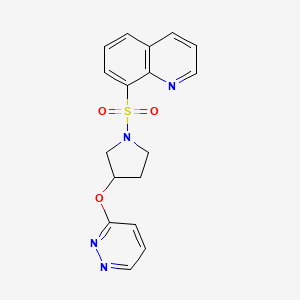
![5-(4-bromophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531811.png)
![(E)-methyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2531813.png)

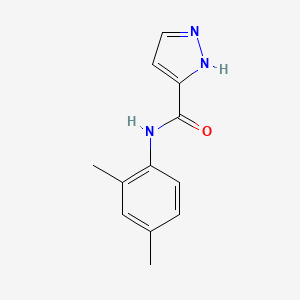

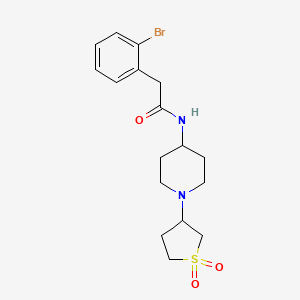
![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2531821.png)
![2-Chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B2531823.png)
